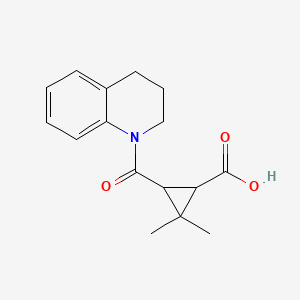
2-(2-Fluoro-5-methylphenoxy)acetic acid
Vue d'ensemble
Description
“2-(2-Fluoro-5-methylphenoxy)acetic acid” is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(2-Fluoro-5-methylphenoxy)acetic acid” consists of nine carbon atoms, nine hydrogen atoms, one fluorine atom, and three oxygen atoms . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“2-(2-Fluoro-5-methylphenoxy)acetic acid” is a solid under normal conditions . Additional physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
pH Sensitive Probes
Fluorinated derivatives of 2-aminophenol, including 2-(2-fluoro-5-methylphenoxy)acetic acid, have been modified for use as pH-sensitive probes. These compounds exhibit pH values in the physiological range and show minimal affinity for other physiological ions. The fluorinated analogs are designed to shift titration by approximately 11 ppm, making them useful for intracellular pH measurements (Rhee, Levy, & London, 1995).
Electrochemical Hydrogenation
2-(2-Fluoro-5-methylphenoxy)acetic acid has been investigated for its potential in electrochemical hydrogenation. This process involves hydrogenating the compound electrocatalytically at 50 °C without an external supply of pressurized H2 gas. The study on this compound focuses on understanding the influence of substrate concentration and reaction temperature (Raju, Damodar, & Reddy, 2002).
Crystal Structure Analysis
The synthesis and crystal structure of 2-(2-fluoro-5-methylphenoxy)acetic acid have been studied for detailed molecular analysis. This research provides insights into the crystal system, space group, and structural stability of the compound. Hirshfeld surface analysis and 3D energy frameworks are used to understand the molecular interactions and packing modes within the crystal structure (Prabhuswamy et al., 2021).
Biological Evaluation
This compound has been evaluated for its biological activities. A series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides were synthesized using 2-(2-fluoro-5-methylphenoxy)acetic acid. These compounds were tested for their antibacterial and antifungal activities, showing potent effects against specific pathogens like Pseudomonas aeruginosa and Candida albicans (Dahiya, Pathak, & Bhatt, 2006).
Fluorographic Detection
The compound has been used in optimized fluorographic procedures for detecting radioactivity in polyacrylamide gels. This method, using acetic acid as the solvent for 2,5-diphenyloxazole, is compared with existing procedures, highlighting its efficiency and technical advantages in detecting radioactivity (Skinner & Griswold, 1983).
Mécanisme D'action
Target of Action
It’s worth noting that phenoxy herbicides, which share a similar structure with this compound, are known to mimic the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Similar compounds, such as phenoxy herbicides, act by inducing rapid, uncontrolled growth in broad-leaf plants, a process often referred to as "growing to death" .
Biochemical Pathways
Related compounds, such as phenoxy herbicides, are known to disrupt the normal growth pathways of plants by mimicking the auxin growth hormone .
Result of Action
Similar compounds, such as phenoxy herbicides, are known to induce rapid, uncontrolled growth in plants .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as phenoxy herbicides, can be influenced by various environmental factors .
Propriétés
IUPAC Name |
2-(2-fluoro-5-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFRRAPQGHMBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1399980.png)
![3-Methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1399981.png)

![6-[(4-Tert-butylphenyl)sulfanyl]hexanoic acid](/img/structure/B1399984.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1399985.png)


![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)




![1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400001.png)